2-chloro-6-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2S/c18-11-3-1-4-12(19)16(11)17(24)20-8-9-22-15(23)7-6-13(21-22)14-5-2-10-25-14/h1-7,10H,8-9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMIFKAQDJOPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under reflux conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated pyridazinone derivative in the presence of a palladium catalyst.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction, where the amine group of the pyridazinone derivative reacts with a benzoyl chloride derivative under basic conditions.
Halogenation: The chloro and fluoro substituents can be introduced through selective halogenation reactions using appropriate halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Substitution Reactions
The chloro and fluoro substituents on the benzamide ring undergo nucleophilic aromatic substitution (SNAr) under specific conditions.
| Reaction Site | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Chloro substituent | K₂CO₃, DMF, amines/thiols | Replacement with -NH₂/-SR groups | |
| Fluoro substituent | Strong bases (e.g., LDA), polar solvents | Fluorine displacement by nucleophiles |
For example, the chloro group reacts with primary amines in DMF at 80°C to yield secondary amides, while the fluoro group requires harsher conditions (e.g., lithium diisopropylamide) for substitution.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
| Reaction Type | Catalysts/Reagents | Applications | References |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Aryl group introduction | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amines | C–N bond formation |
These reactions occur at the chloro-substituted position, preserving the pyridazinone and thiophene rings.
Thiophene Ring Oxidation
The thiophene moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| H₂O₂/CH₃COOH | 50°C, 12 hours | Thiophene sulfoxide | |
| mCPBA | RT, dichloromethane | Thiophene sulfone |
Oxidation enhances the compound’s polarity, impacting solubility and biological interactions.
Amide Group Reactivity
The benzamide functionality undergoes hydrolysis and condensation reactions.
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Carboxylic acid formation | |
| Condensation | EDCl, HOBt, amines | Schiff base or urea derivatives |
Hydrolysis under acidic conditions cleaves the amide bond, yielding a carboxylic acid intermediate.
Pyridazinone Ring Modifications
The pyridazinone core participates in cyclization and reduction reactions.
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | Dihydro-pyridazinone derivative | |
| Cyclization | POCI₃, DMF | Fused heterocyclic systems |
Reduction of the pyridazinone ring with NaBH₄ generates a saturated analog, altering electronic properties.
Functional Group Interactions
Synergistic effects between functional groups influence reactivity:
-
The electron-withdrawing fluoro substituent activates the chloro group for SNAr.
-
The thiophene ring’s electron-rich nature stabilizes transition states in cross-coupling reactions.
Key Research Findings
-
Selectivity : Suzuki-Miyaura couplings at the chloro position exhibit >80% yield with minimal side reactions.
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Stability : The thiophene sulfone derivative shows enhanced thermal stability compared to the parent compound.
-
Applications : Modified derivatives demonstrate improved pharmacokinetic profiles in preclinical studies .
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Biological Studies: It can be used as a probe to study the biological pathways involving its molecular targets.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific molecular targets. Potential mechanisms include:
Inhibition of Enzymes: The compound may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with specific receptors, altering their activity and downstream signaling pathways.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting their function and expression.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(2-(6-oxo-3-(pyridazin-1(6H)-yl)ethyl)benzamide: Lacks the thiophene ring, which may affect its biological activity.
2-chloro-6-fluoro-N-(2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide: Contains a furan ring instead of a thiophene ring, which may influence its chemical reactivity and biological properties.
Uniqueness
The presence of the thiophene ring in 2-chloro-6-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide distinguishes it from similar compounds. This structural feature may confer unique electronic properties and influence its interactions with biological targets, making it a compound of interest for further research.
Biological Activity
The compound 2-chloro-6-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzamide core, substituted with a chloro and fluoro group, linked to a pyridazine moiety through an ethyl chain. The presence of thiophene and pyridazine rings suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, similar compounds have been shown to inhibit enzymes related to cancer and infectious diseases.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against bacterial strains.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Mycobacterium tuberculosis | 12 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments were conducted using human cell lines to evaluate the safety profile of the compound. The findings indicate low toxicity levels:
Case Study 1: Antitubercular Activity
A study focusing on the design and synthesis of novel benzamide derivatives, including our compound, demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Ra. The synthesized compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating promising efficacy in combating tuberculosis infections .
Case Study 2: Cancer Cell Line Inhibition
In another investigation, the compound was tested against various cancer cell lines, including MCF-7 and A549 (lung cancer). Results showed that it inhibited cell proliferation effectively at concentrations lower than those causing cytotoxic effects on normal cells .
Q & A
Basic Questions
Q. What are the key structural features and functional groups of 2-chloro-6-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, and how do they influence its reactivity?
- Answer : The compound features a benzamide core substituted with chloro (Cl) and fluoro (F) groups at positions 2 and 6, respectively. It is linked via an ethyl chain to a pyridazinone ring (6-oxo-pyridazin-1(6H)-yl) with a thiophen-2-yl substituent. Key functional groups include the amide (-CONH-), pyridazinone (C=O), and thiophene (aromatic sulfur heterocycle). These groups contribute to hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for binding biological targets like enzymes or receptors .
Q. What synthetic routes and reaction conditions are recommended for preparing this compound?
- Answer : Synthesis typically involves:
- Step 1 : Preparation of the pyridazinone-thiophene intermediate via cyclocondensation of thiophene-2-carboxylic acid derivatives with hydrazine.
- Step 2 : Coupling the pyridazinone intermediate with 2-chloro-6-fluorobenzamide using carbodiimide-based coupling agents (e.g., EDC/HCl) in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under inert atmosphere.
- Key conditions : Temperature control (0–25°C), catalyst optimization (e.g., Pd for cross-coupling), and purification via column chromatography .
Q. Which analytical techniques are most suitable for characterizing this compound and ensuring purity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for confirming substituent positions and regiochemistry.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ = 401.82 for C20H17ClFN3O3).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) for purity assessment (>95%).
- X-ray crystallography : Resolve 3D conformation if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers design experiments to study the interaction of this compound with biological targets?
- Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinases or GPCRs).
- Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on the pyridazinone and thiophene moieties.
- In Vitro Assays : Validate activity via enzyme inhibition assays (e.g., IC50 determination) or cell-based models (e.g., apoptosis in cancer lines).
- SAR Analysis : Compare activity of structural analogs (Table 1) to identify critical substituents .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Answer :
- Assay Standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).
- Orthogonal Validation : Use complementary techniques (e.g., fluorescence polarization vs. isothermal titration calorimetry).
- Structural Confirmation : Re-examine compound purity and stereochemistry, as impurities or racemic mixtures can skew results.
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50 values) .
Q. What computational methodologies can predict the reactivity and pharmacological profile of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate binding stability in solvated protein environments (e.g., 100-ns trajectories).
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and electronic parameters (Hammett constants) .
Q. What are the key challenges in synthesizing derivatives of this compound, and how can yields be optimized?
- Answer :
- Challenges : Low yields in pyridazinone-thiophene coupling due to steric hindrance; side reactions at the amide group.
- Optimization Strategies :
- Use Pd(0) catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling of thiophene derivatives.
- Employ microwave-assisted synthesis to reduce reaction time.
- Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Table 1: Structurally Related Compounds and Their Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
